molecular formula C10H18N2O B13147591 6-[(Cyclobutylamino)methyl]piperidin-2-one

6-[(Cyclobutylamino)methyl]piperidin-2-one

Cat. No.: B13147591
M. Wt: 182.26 g/mol
InChI Key: NLDWJBFWWFKYPE-UHFFFAOYSA-N
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Description

6-[(Cyclobutylamino)methyl]piperidin-2-one is a chemical compound with the molecular formula C₁₀H₁₈N₂O It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Cyclobutylamino)methyl]piperidin-2-one typically involves the reaction of piperidin-2-one with cyclobutylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[(Cyclobutylamino)methyl]piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under controlled temperature and pH conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions often require an inert atmosphere to prevent unwanted side reactions.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents, with conditions tailored to the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a variety of substituted piperidin-2-one compounds.

Scientific Research Applications

6-[(Cyclobutylamino)methyl]piperidin-2-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological systems.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[(Cyclobutylamino)methyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Piperidin-2-one: The parent compound, which lacks the cyclobutylamino group.

    Cyclobutylamine: A simpler compound containing the cyclobutylamino group without the piperidin-2-one structure.

Uniqueness

6-[(Cyclobutylamino)methyl]piperidin-2-one is unique due to the presence of both the piperidin-2-one and cyclobutylamino groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

6-[(cyclobutylamino)methyl]piperidin-2-one

InChI

InChI=1S/C10H18N2O/c13-10-6-2-5-9(12-10)7-11-8-3-1-4-8/h8-9,11H,1-7H2,(H,12,13)

InChI Key

NLDWJBFWWFKYPE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NCC2CCCC(=O)N2

Origin of Product

United States

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